![molecular formula C13H23N B12275486 1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)
1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[221]heptan-2-amine est un composé d'amine bicyclique avec une structure unique qui comprend un système cyclique bicyclo[221]heptane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[2.2.1]heptan-2-amine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la préparation du système cyclique bicyclo[2.2.1]heptane, qui peut être dérivé du camphre ou de composés apparentés.
Alkylation : Le dérivé de bicyclo[2.2.1]heptane est ensuite alkylé avec des groupes prop-2-én-1-yl dans des conditions basiques.
Introduction d'amine :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et d'autres techniques de pointe peut améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[2.2.1]heptan-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont utilisés.
Substitution : Les agents halogénants et autres électrophiles sont couramment utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des amines plus saturées.
4. Applications de la recherche scientifique
1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[2.2.1]heptan-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique, en particulier dans la synthèse de molécules complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et d'autres processus biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de 1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[2.2.1]heptan-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un agoniste ou un antagoniste à certains récepteurs, influençant diverses voies biochimiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
1,7,7-Trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Camphre : Un composé bicyclique apparenté présentant des caractéristiques structurelles similaires.
Bornéol : Un autre composé bicyclique avec un groupe hydroxyle au lieu d'une amine.
Isobornéol : Un stéréoisomère du bornéol avec des propriétés similaires.
Unicité
1,7,7-triméthyl-N-(prop-2-én-1-yl)bicyclo[2.2.1]heptan-2-amine est unique en raison de son motif de substitution spécifique et de la présence du groupe prop-2-én-1-yl. Cela lui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
1,7,7-trimethyl-N-prop-2-enylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H23N/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h5,10-11,14H,1,6-9H2,2-4H3 |
Clé InChI |
OFBQFSFZYKHNHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)NCC=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


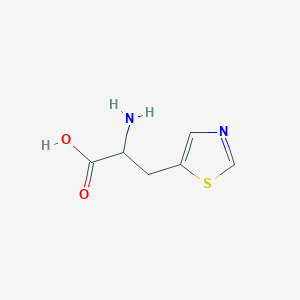

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
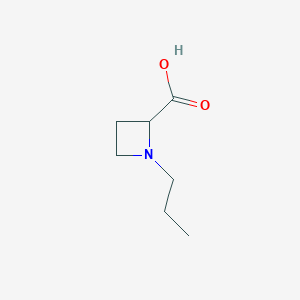
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
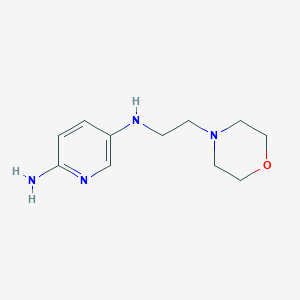
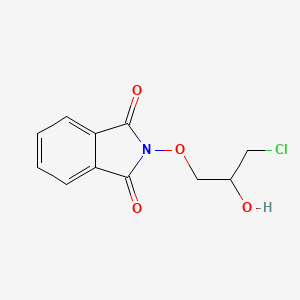
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
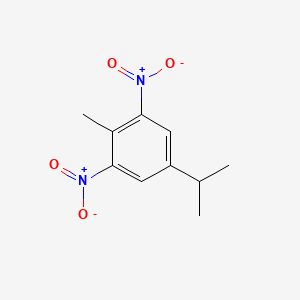

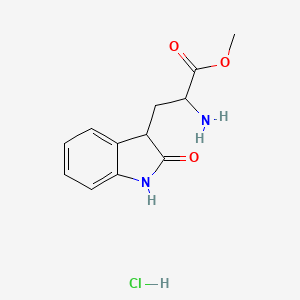
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
